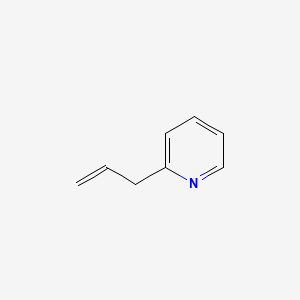

2-Allylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRUDRQZVPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180321 | |

| Record name | Pyridine, ethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-33-8, 25638-00-0 | |

| Record name | 2-(2-Propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpicoline (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ALLYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44FD90056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Allylpyridine and Its Structural Analogues

Grignard Reaction-Based Synthesis of 2-Allylpyridine

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. Its application in the synthesis of this compound and its analogues involves the reaction of a pyridylmagnesium halide with an allyl halide, providing a direct route to these compounds.

Synthesis from 2-Bromopyridine (B144113) and Allyl Magnesium Bromide

The synthesis of this compound can be effectively achieved through the reaction of 2-pyridylmagnesium bromide with allyl bromide. researchgate.netresearchgate.net This method involves the initial formation of the Grignard reagent from 2-bromopyridine and magnesium metal. researchgate.net To facilitate this, an auxiliary reagent like ethyl bromide is often used. researchgate.netresearchgate.net The resulting 2-pyridylmagnesium bromide, a potent nucleophile, is then reacted with allyl bromide to yield this compound. researchgate.netresearchgate.net This classic cross-coupling reaction is a reliable method for introducing the allyl group at the 2-position of the pyridine (B92270) ring. ontosight.ai

Table 1: Grignard Synthesis of this compound

| Starting Material | Reagents | Product | Reference(s) |

| 2-Bromopyridine | 1. Mg, Ethyl bromide 2. Allyl bromide | This compound | researchgate.net, researchgate.net |

Preparation of 2,6-Diallylpyridine from 2,6-Dibromopyridine (B144722)

Extending the Grignard methodology allows for the synthesis of disubstituted pyridines. Specifically, 2,6-Diallylpyridine is prepared from 2,6-dibromopyridine. researchgate.netresearchgate.net In this process, a dimagnesium compound, pyridenyl-2,6-bis-magnesium bromide, is formed by reacting 2,6-dibromopyridine with magnesium. researchgate.netresearchgate.net Subsequent reaction of this bis-Grignard reagent with two equivalents of allyl bromide furnishes the desired 2,6-Diallylpyridine. researchgate.netresearchgate.net This symmetrical substitution highlights the versatility of the Grignard approach for creating more complex pyridine derivatives.

Table 2: Grignard Synthesis of 2,6-Diallylpyridine

| Starting Material | Reagents | Product | Reference(s) |

| 2,6-Dibromopyridine | 1. Mg 2. Allyl bromide | 2,6-Diallylpyridine | researchgate.net, researchgate.net |

Mechanistic Considerations in Pyridylmagnesium Bromide Reactivity

The reaction involving pyridylmagnesium bromides follows the general mechanism of Grignard reactions but with specific considerations due to the nature of the pyridine ring. The formation of the Grignard reagent itself is believed to involve radical intermediates at the magnesium surface. researchgate.netalfredstate.edu

The pyridylmagnesium halide, such as 3-pyridylmagnesium bromide, is an organomagnesium compound that behaves as a strong nucleophile due to the polarized carbon-magnesium bond. cymitquimica.com This reagent is sensitive to air and moisture and must be handled under inert conditions. cymitquimica.com The reaction with an electrophile, like an allyl halide, proceeds via a nucleophilic attack. cymitquimica.com However, for some sterically hindered substrates, a single electron transfer (SET) mechanism may operate. organic-chemistry.org Studies on the reaction between magnesium and bromopyridines have confirmed that the resulting compounds react as expected for pyridyl-magnesium bromides. researchgate.net The mechanism of this preparation method is a subject of detailed study, focusing on the interactions at the metal surface and the stability of the organometallic intermediate. researchgate.netalfredstate.edu

Direct Alkylation Approaches to this compound

Direct alkylation of pyridine offers an alternative pathway to this compound that avoids the pre-functionalization required for Grignard reagent formation. One such method involves the direct reaction of pyridine with allyl chloride under specific conditions to yield this compound. ontosight.ai While direct alkylation of amines can sometimes be difficult to control, various strategies have been developed for pyridine systems. masterorganicchemistry.com These methods often involve activation of the pyridine ring or the use of specific catalysts to control the position of substitution. organic-chemistry.org

Photochemical Functionalization Strategies for Pyridine Systems

Recent advances in photochemistry have opened new avenues for the functionalization of pyridines, including allylation, through radical-mediated pathways. These methods offer unique reactivity and selectivity compared to traditional approaches.

Pyridinyl Radical-Mediated Allylation

A novel photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C–H bonds. nih.govacs.orgresearchgate.net This strategy harnesses the reactivity of pyridinyl radicals, which are generated through the single-electron reduction of pyridinium (B92312) ions. nih.gov

The process is catalyzed by a dithiophosphoric acid, which serves multiple roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant upon photoexcitation to reduce the pyridinium ion, and a hydrogen atom abstractor to activate an allylic C–H bond. nih.govresearchgate.net The resulting neutral pyridinyl radical and the allylic radical then couple with high regioselectivity, typically favoring the C4 position of the pyridine ring. nih.govacs.org This C4 selectivity is a departure from classical Minisci-type reactions, which often yield mixtures of C2 and C4 products. nih.govresearchgate.net Experimental evidence, including low-temperature EPR analysis, has confirmed the formation of the key pyridinyl radical intermediate. nih.govacs.org

Table 3: Research Findings on Photochemical Allylation of Pyridine

| Pyridine Substrate | Allylic Substrate | Catalyst | Conditions | Product | Yield | Regioselectivity (C4:C2) | Reference(s) |

| Pyridine | Cyclohexene | Dithiophosphoric Acid A1 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-pyridine | 67% | 6:1 | researchgate.net |

| 2-Methylpyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-2-methylpyridine | 75% | >20:1 (C4 only) | acs.org |

| 2-Chloropyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-2-chloropyridine | 72% | >20:1 (C4 only) | acs.org |

| 3-Chloropyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-3-chloropyridine | 70% | 10:1 | acs.org |

Visible-Light-Mediated Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for chemical transformations. sigmaaldrich.comrsc.org This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating reactive intermediates under mild conditions. sigmaaldrich.com In the context of pyridine functionalization, this has enabled novel pathways for the formation of carbon-carbon bonds.

A notable development is the photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds. unibo.itnih.gov This method forges a new C(sp²)–C(sp³) bond by coupling pyridinyl radicals with allylic radicals. unibo.itnih.gov The process is initiated by the single-electron reduction of a pyridinium ion, forming a pyridinyl radical. researchgate.net A dithiophosphoric acid can serve a triple role as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to activate allylic C(sp³)-H bonds. researchgate.net The resulting pyridinyl and allylic radicals then couple with high regioselectivity. researchgate.net

This strategy offers a distinct positional selectivity compared to traditional Minisci-type reactions. unibo.itnih.gov For instance, the reaction of pyridine with an allylic substrate under 365 nm UV irradiation in the presence of an organocatalyst can yield the C4-allylated product with significant selectivity. unibo.it The use of an iridium-based photocatalyst under blue-light irradiation has been shown to improve the yield of the allylated pyridine. unibo.it Control experiments have confirmed that both light and a catalyst are essential for this transformation. unibo.it

Advanced Synthetic Pathways for this compound Derivatives

Beyond photocatalysis, several other advanced methods have been developed for the synthesis of this compound and its derivatives, including electrochemical techniques and various transition metal-catalyzed cross-coupling reactions.

Electrochemical Methods for Asymmetric Allylic Pyridinylation

Electrochemistry offers a unique approach to generating reactive species for asymmetric synthesis. The first palladium-catalyzed asymmetric allylic pyridinylation reaction was achieved using 4-cyanopyridine (B195900) as the pyridine source under electrochemical conditions. springernature.comresearchgate.net In this system, the palladium complex functions as both a transition-metal catalyst and an electron-transfer catalyst, shuttling electrons from the cathode to the 4-cyanopyridine. springernature.com This generates a 4-cyanopyridinyl radical, which can then be captured by the chiral palladium catalyst to undergo an enantioselective pyridinylation reaction. researchgate.netnih.gov

Optimization of reaction parameters, including the solvent, temperature, supporting electrolyte, electrode material, and chiral ligand, is crucial for achieving high enantioselectivity. springernature.com For example, using a C2-symmetric diphosphine chiral ligand, such as DTBM-SEGPHOS, with PdCl₂ in a mixture of methanol (B129727) and acetonitrile (B52724) at 35°C with zinc and graphite (B72142) felt electrodes, has resulted in enantiomeric excesses (ee) as high as 94%. springernature.com This method provides a novel route to chiral allyl pyridine compounds, which are valuable building blocks in medicinal chemistry. springernature.comresearchgate.net

Table 1: Electrochemical Asymmetric Allylic 4-Pyridinylation

| Entry | Ligand | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | L2 | MeCN/MeOH (5:1) | 35 | 94 | 85 |

| 2 | L2 | THF/MeOH (5:1) | 25 | 88 | 78 |

| 3 | L2 | MeCN/MeOH (5:1) | 45 | 92 | 80 |

Data derived from studies on electrochemical asymmetric allylic 4-pyridinylation of 4-cyanopyridine with an allylic substrate. researchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. orgsyn.orgorgsyn.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides, typically catalyzed by palladium. tcichemicals.comlibretexts.org This reaction has been successfully applied to the synthesis of 2-arylpyridines. nih.gov For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) can be coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters using a Pd(dppf)Cl₂ catalyst to produce 2-arylpyridines in modest to good yields. nih.govclaremont.edu The reaction conditions are generally mild, often proceeding at temperatures between 65 and 100 °C, and are tolerant of water and oxygen. nih.govclaremont.edu

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by nickel or palladium, is another powerful method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and excellent functional group tolerance, making it suitable for synthesizing complex molecules containing a pyridine ring. orgsyn.orgorgsyn.orgnih.gov Pyridylzinc halides can be prepared either by transmetalation from pyridyllithium or by direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org These organozinc reagents can then be coupled with a variety of aryl and heteroaryl halides. nih.govchemrxiv.org For instance, 2-pyridylzinc bromide has been shown to couple efficiently with functionalized aryl halides. researchgate.net The choice of catalyst, such as Pd(PPh₃)₄, allows for the coupling of structurally simple 2-pyridylzinc reagents with a wide array of electrophiles. researchgate.net

Suzuki-Miyaura Cross-Coupling in Pyridine Functionalization

One-Pot and Multi-Component Approaches to Pyridine Heterocycles

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyridines from simple starting materials in a single synthetic operation. acsgcipr.orgresearchgate.nettaylorfrancis.com These reactions often involve a cascade of bond-forming events, such as Michael additions and aldol-type reactions, to construct the pyridine ring. acsgcipr.org

Several classic named reactions, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, fall under this category. acsgcipr.org Modern variations of these reactions continue to be developed. For example, a one-pot synthesis of 3,5-diaryl pyridines has been described involving the annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source, promoted by cesium carbonate. mdpi.com Another example is the efficient one-pot synthesis of 2,4,6-triaryl pyridines through the condensation of substituted acetophenones, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a base. derpharmachemica.com MCRs are particularly valuable in medicinal chemistry for generating libraries of structurally diverse pyridine derivatives for biological screening. researchgate.netrsc.org

Investigations into Novel and Efficient Synthetic Routes

The synthesis of this compound and its derivatives is an area of active research, driven by the utility of these compounds as building blocks and ligands in chemistry. chim.itacs.org Investigations have moved beyond classical methods toward more efficient, selective, and sustainable catalytic strategies. These modern approaches often focus on direct C-H functionalization or advanced cross-coupling reactions, offering significant advantages over traditional multi-step sequences. sci-hub.seorganic-chemistry.org

Photochemical Organocatalytic Allylation

A novel and direct approach to the synthesis of allylated pyridines involves a photochemical organocatalytic method. nih.gov This strategy harnesses the reactivity of pyridinyl radicals, which are generated through the single-electron reduction of pyridinium ions under acidic conditions. nih.gov These pyridinyl radicals can effectively couple with allylic radicals derived from the C(sp³)–H bonds of an allylic partner. nih.gov This method is notable for its ability to functionalize the pyridine ring directly, offering a distinct positional selectivity that differs from classical Minisci-type reactions. nih.gov

The reaction is typically performed using a dithiophosphoric acid catalyst and is promoted by light. nih.gov An optimization of this process identified that using a naphthyl-substituted dithiophosphoric acid catalyst (A2) could deliver the C4-allylated pyridine in a 67% yield. nih.gov The scope of the reaction has been explored with various substituted pyridines, demonstrating its utility for creating a range of structural analogues. nih.gov

Table 1: Scope of Photochemical Allylation of Pyridine Derivatives nih.gov

| Entry | Pyridine Substrate (1) | Allylic Substrate (2) | Product (3) | Yield (%) |

| 1 | Pyridine | 3,3-Dimethyl-1-butene | 4-Allylpyridine derivative | 67 |

| 2 | 4-Picoline | 3,3-Dimethyl-1-butene | 2-Allyl-4-methylpyridine | 61 |

| 3 | 4-Phenylpyridine | 3,3-Dimethyl-1-butene | 2-Allyl-4-phenylpyridine | 82 |

| 4 | 4-(Trifluoromethyl)pyridine | 3,3-Dimethyl-1-butene | 2-Allyl-4-(trifluoromethyl)pyridine | 60 |

| 5 | 3,5-Lutidine | 3,3-Dimethyl-1-butene | 2-Allyl-3,5-dimethylpyridine | 41 |

Grignard Reagent-Based Synthesis

A more traditional and established method for preparing this compound involves the use of a Grignard reagent. researchgate.netresearchgate.net This synthetic route starts with a halogenated pyridine, typically 2-bromopyridine. researchgate.net The 2-bromopyridine is reacted with magnesium to form the corresponding Grignard reagent, 2-pyridylmagnesium bromide. researchgate.netresearchgate.net This organometallic intermediate is then reacted with an allyl halide, such as allyl bromide, to yield this compound. researchgate.net This method can also be extended to synthesize disubstituted analogues; for instance, 2,6-diallylpyridine can be prepared from 2,6-dibromopyridine through the formation of a di-Grignard reagent. researchgate.netresearchgate.net

Catalytic Cross-Coupling Reactions

Modern synthetic efforts frequently employ transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency. For the synthesis of this compound analogues, protocols such as the Suzuki-Miyaura and Negishi couplings are highly relevant. chim.itorganic-chemistry.org

In a representative Negishi coupling, a 2-heterocyclic organozinc reagent is coupled with an aryl or alkyl halide. organic-chemistry.org The use of a palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like X-Phos, enables these reactions to proceed under mild conditions and achieve high yields of the 2-substituted pyridine product. organic-chemistry.org

A rhodium-catalyzed asymmetric Suzuki-Miyaura coupling has also been developed for the synthesis of chiral pyridine derivatives. chim.it This methodology allows for the coupling of pyridylboronic acids with allylic halides, providing another route to allylated pyridine structures. chim.it

Tandem Catalysis for Asymmetric Allylation

For the synthesis of structurally complex and chiral analogues, tandem catalytic systems have been developed. One such innovative protocol achieves the C3-allylation of pyridines through a combination of borane (B79455) and iridium catalysis. acs.org The process unfolds in three sequential steps:

Hydroboration: Borane-catalyzed hydroboration of the pyridine ring generates a nucleophilic dihydropyridine (B1217469) intermediate. acs.org

Allylation: This intermediate undergoes an enantioselective allylation reaction catalyzed by an iridium complex. acs.org

Aromatization: Finally, the ring is rearomatized via oxidation, using air as the oxidant, to yield the C3-allylated pyridine product. acs.org

This protocol is distinguished by its ability to produce C3-allylated pyridines with excellent enantioselectivity (up to >99% ee) and is particularly valuable for the late-stage functionalization of complex molecules containing a pyridine moiety. acs.org

Table 2: Comparison of Synthetic Routes to Allylpyridines

| Synthetic Method | Starting Materials | Key Reagents / Catalysts | Key Features |

| Photochemical Organocatalysis nih.gov | Pyridine derivative, Allylic C-H source | Dithiophosphoric acid catalyst, Light | Direct C-H functionalization; Novel reactivity via pyridinyl radicals. |

| Grignard Reaction researchgate.netresearchgate.net | 2-Halopyridine, Allyl halide | Magnesium (Mg) | Classical, well-established method; Relies on pre-functionalized pyridines. |

| Negishi Cross-Coupling organic-chemistry.org | 2-Pyridylzinc reagent, Allyl halide | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos) | High efficiency and functional group tolerance under mild conditions. |

| Tandem Borane/Iridium Catalysis acs.org | Pyridine, Allyl source | Borane catalyst, Iridium catalyst, Oxidant (Air) | Produces chiral C3-allyl analogues; High enantioselectivity. |

Reactivity and Mechanistic Investigations of 2 Allylpyridine

Reactivity Profile of the Pyridine (B92270) Ring and Allylic Moiety

The pyridine ring in 2-allylpyridine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. sci-hub.se This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. sci-hub.se The nitrogen atom also imparts basicity, allowing for protonation to form pyridinium (B92312) salts. nih.govnih.govacs.org Such activation increases the electrophilicity of the pyridine ring. sci-hub.se

The allylic moiety, a 2-propen-1-yl group, possesses a reactive C=C double bond and allylic C-H bonds. The double bond can participate in various addition reactions. The allylic C(sp³)–H bonds are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. nih.govnih.govacs.org This reactivity is harnessed in various C-H functionalization reactions. nih.govnih.govacs.org

The interplay between the pyridine ring and the allylic group can lead to complex reactivity, including isomerization of the double bond within the alkenyl side chain when coordinated to transition metals. researchgate.net

Radical-Mediated Transformations Involving this compound

Recent advancements in photochemistry have enabled novel radical-mediated transformations involving pyridine derivatives. These methods often provide regioselectivity that is distinct from classical approaches like the Minisci reaction. nih.govnih.govacs.org

Pyridinyl radicals can be generated from pyridinium ions through a single-electron transfer (SET) reduction process. nih.govacs.org In a photochemical approach, a dithiophosphoric acid catalyst can act as a Brønsted acid to protonate the pyridine, and subsequently, as a SET reductant upon photoexcitation to reduce the resulting pyridinium ion to a pyridinyl radical. nih.govnih.govacs.org This neutral radical intermediate, while previously utilized in dimerization reactions and as a one-electron shuttle, has been shown to be a valuable species in synthetic chemistry for forming new carbon-carbon bonds. nih.gov

The generated pyridinyl radicals can effectively couple with allylic radicals. nih.govnih.govacs.org The allylic radicals are typically formed via hydrogen atom abstraction from the allylic C(sp³)–H bonds of a suitable substrate, a process that can also be mediated by the same dithiophosphoric acid catalyst. nih.govnih.gov The subsequent radical-radical cross-coupling exhibits high regioselectivity, favoring the formation of a C(sp²)–C(sp³) bond at the C4 position of the pyridine ring. nih.govnih.govacs.orgresearchgate.net This C4-selectivity is a significant advantage over traditional Minisci reactions, which often yield mixtures of C2 and C4-substituted products. nih.govrecercat.cat

This photochemical method allows for the direct C-H functionalization of both the pyridine and the allylic substrate, representing an efficient strategy for constructing complex molecules. nih.govnih.gov The scope of this reaction has been demonstrated with various substituted pyridines and allylic compounds. recercat.cat

Table 1: Regioselectivity in the Photochemical Allylation of Pyridines

| Pyridine Substrate | Allylic Substrate | Product(s) | Regioselectivity (C4:C2) | Reference |

| Pyridine | Toluene | C4-Benzylated Pyridine | >20:1 | recercat.cat |

| 2-Methylpyridine | Toluene | 4-Benzyl-2-methylpyridine | Exclusive C4 | acs.org |

| 3-Fluoropyridine | Toluene | 4-Benzyl-3-fluoropyridine | High | recercat.cat |

Generation and Reactivity of Pyridinyl Radicals

Nucleophilic Reactivity of Pyridinium Ions in Photochemical Contexts

The photochemical irradiation of pyridinium salts, including those derived from this compound, can induce unique cyclization and isomerization reactions, leading to the formation of complex polycyclic structures. scripps.edu

Upon photochemical irradiation, N-allylpyridinium salts can undergo intramolecular cyclization. scripps.edu This process, often followed by nucleophilic attack by the solvent (e.g., methanol), can lead to the formation of highly functionalized tetrahydropyridine (B1245486) derivatives. scripps.edunih.gov For instance, the irradiation of N-allylpyridinium perchlorate (B79767) in methanol (B129727) yields bicyclic products. scripps.edu This reactivity opens pathways to complex nitrogen-containing heterocycles that are relevant in medicinal chemistry. auctoresonline.org The formation of various tetrahydropyridine isomers, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine, can be achieved through different synthetic strategies, including palladium-catalyzed cyclizations. auctoresonline.orgorganic-chemistry.org

The photochemistry of aromatic compounds, including pyridine derivatives, is known to involve high-energy valence isomers, such as Dewar isomers (bicyclo[2.2.0] structures). unibas.itnih.gov Upon photoirradiation, pyridines can isomerize to their corresponding Dewar forms. researchgate.net These strained bicyclic intermediates are highly reactive and can undergo further transformations. nih.gov

In the context of pyridinium salt photochemistry, it has been proposed that the initial photochemical excitation can lead to a Dewar-type cation. researchgate.net This intermediate can then react with nucleophiles or rearrange. For example, DFT calculations suggest that an excited pyridinium salt can convert to a Dewar isomer, which then reacts with a nucleophile like hydroxide (B78521) to form a bicyclic alcohol product. researchgate.net The formation and subsequent reactions of these Dewar isomers provide a mechanistic basis for the observed complex rearrangements and additions in the photochemistry of pyridinium salts, offering a powerful tool for the synthesis of intricate molecular architectures. scripps.eduresearchgate.net The strain within Dewar isomers can be harnessed, for instance, in ring-opening metathesis polymerization to create novel polymers. nih.gov

Formation of Tetrahydropyridine Derivatives

Oxidative Transformations of this compound Scaffolds

The allyl group attached to the pyridine ring in this compound serves as a versatile handle for various oxidative transformations, allowing for the introduction of new functional groups. Research in this area has explored the conversion of the alkene functionality into ketones and alcohols.

In a study focused on a related compound, O-allyl pyridine sulfone, the alkene moiety was subjected to Wacker-type oxidation conditions. nih.gov This reaction successfully produced the corresponding ketone, demonstrating a method to transform the allyl group into a carbonyl group. nih.gov Furthermore, a hydroboration-oxidation sequence applied to the same substrate yielded a mixture of primary and secondary alcohol products. nih.gov This two-step process provides a route to hydroxylated derivatives, which can be further elaborated. nih.gov

Another relevant oxidative process is the degradation of allyl side chains using ozone. researchgate.net For instance, the oxidative degradation of dihydronicotyrine hydrochloride with ozone has been shown to yield nicotinic acid hydrochloride. researchgate.net This type of oxidative cleavage suggests that the allyl group of this compound could potentially be cleaved to form pyridine-2-carboxylic acid derivatives under similar ozonolysis conditions.

The table below summarizes key oxidative transformations performed on a this compound scaffold derivative.

Table 1: Oxidative Transformations of an O-Allyl Pyridine Sulfone Derivative

| Starting Material | Reagents/Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| O-allyl pyridine sulfone | Wacker-type oxidation | Ketone (7) | 44% | nih.gov |

Exploration of Other Chemical Reactions and Transformations

Beyond oxidation, the this compound structure engages in a range of other chemical transformations, leveraging the reactivity of the pyridine nitrogen, the allyl group, and the C-H bonds of the alkyl portion.

C(sp³)–H Allylic Alkylation A notable transformation is the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org This reaction proceeds without the need for a base or a transition metal catalyst. beilstein-journals.org The proposed mechanism involves a tandem sequence beginning with an Sₙ2' type nucleophilic substitution, where the pyridine nitrogen attacks the MBH carbonate. beilstein-journals.org This is followed by an aza-Cope rearrangement to yield the allylated 2-alkylpyridine derivative. beilstein-journals.org This method provides a direct way to functionalize the alkyl group adjacent to the pyridine ring. beilstein-journals.org

Photochemical Transformations When converted into a pyridinium salt, the this compound scaffold can undergo photochemical transformations. The irradiation of N-allylpyridinium perchlorates in a nucleophilic solvent like methanol leads to photosolvation products. researchgate.net Mechanistic studies suggest these reactions proceed via complex rearrangements, potentially involving azabenzvalene intermediates, ultimately leading to the formation of structurally complex aminocyclopentene derivatives. researchgate.net

Metal Complexation The nitrogen atom of the pyridine ring and the double bond of the allyl group in this compound can act as a bidentate ligand, coordinating with various metal ions. acs.org It has been shown to form stable complexes with a number of metals, including platinum(II). acs.org These coordination compounds are of interest in inorganic chemistry and catalysis. acs.org

Grignard Reaction The synthesis of this compound itself is a key transformation, often achieved via a Grignard reaction. In this method, 2-bromopyridine (B144113) is reacted with magnesium to form the Grignard reagent, 2-pyridylmagnesium bromide. researchgate.netresearchgate.net Subsequent reaction with allyl bromide yields this compound. researchgate.netresearchgate.net

The table below provides an overview of these diverse transformations.

Table 2: Summary of Other Chemical Transformations

| Reaction Type | Substrate(s) | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| C(sp³)–H Allylic Alkylation | 2-picoline, MBH carbonate | Heat, CH₃CN | Allylic functionalized 2-alkylpyridine | beilstein-journals.org |

| Photochemical Transformation | N-allylpyridinium perchlorate | hν, Methanol | Aminocyclopentene derivatives | researchgate.net |

| Metal Complexation | This compound | Metal salts (e.g., Pt(II)) | Metal-ligand complex | acs.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromopyridine |

| 2-Picoline |

| Allyl bromide |

| Aminocyclopentene |

| Azabenzvalene |

| Dihydronicotyrine hydrochloride |

| Ethyl bromide |

| Magnesium |

| Methanol |

| Morita–Baylis–Hillman (MBH) carbonates |

| N-allylpyridinium perchlorate |

| Nicotinic acid hydrochloride |

| O-allyl pyridine sulfone |

| Ozone |

| Platinum(II) |

| Pyridine-2-carboxylic acid |

Coordination Chemistry and Ligand Applications of 2 Allylpyridine

Synthesis and Characterization of 2-Allylpyridine Metal Complexes

The synthesis of metal complexes incorporating this compound has been a subject of interest, leading to the preparation of various coordination compounds. These complexes are typically synthesized by reacting this compound with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Platinum(II), Copper(I), Ruthenium)

Complexes of this compound with several transition metals, including platinum(II), copper(I), and ruthenium(II), have been successfully synthesized and characterized. researchgate.netacs.orgacs.org

Platinum(II) Complexes: The reaction of this compound with potassium tetrachloroplatinate(II) (K2PtCl4) yields platinum(II) complexes. nih.gov The resulting compounds have been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as elemental analysis. nih.gov

Copper(I) Complexes: Copper(I) complexes of this compound have been prepared, often starting from copper(I) halides. researchgate.netacs.org The synthesis can involve the reaction of pyridine (B92270) with copper iodide in an aprotic solvent. jscimedcentral.com These complexes are of interest due to the potential for the copper center to interact with both the nitrogen of the pyridine ring and the olefinic double bond of the allyl group. researchgate.netcapes.gov.br

Ruthenium(II) Complexes: Ruthenium(II) complexes containing this compound can be synthesized through various methods, often involving the substitution of other ligands from a ruthenium precursor. uark.edursc.orgrsc.org For instance, reacting RuCl3·3H2O with appropriate ligands in a suitable solvent like ethylene (B1197577) glycol can lead to the formation of the desired complex. uark.edu

Chelation Behavior of this compound

A key feature of this compound is its ability to act as a chelating ligand, binding to a metal center through both the pyridyl nitrogen atom and the double bond of the allyl group. researchgate.netacs.orglibretexts.org This bidentate coordination creates a stable five-membered chelate ring.

The chelate effect, where a polydentate ligand forms a more stable complex than comparable monodentate ligands, is a significant driving force in the formation of these complexes. libretexts.org The formation of this chelate ring is supported by spectroscopic evidence, particularly infrared (IR) spectroscopy. researchgate.net The absence of the C=C stretching frequency of the free ligand in the IR spectra of the complexes suggests the coordination of the olefinic group to the metal. researchgate.net

Coordination Modes and Spectroscopic Signatures of Ligand Binding

This compound exhibits distinct coordination modes, primarily acting as a bidentate ligand through its nitrogen and the allyl group's π-system. researchgate.netacs.org The binding of the ligand to a metal center is accompanied by characteristic changes in its spectroscopic signatures.

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination of this compound. A notable spectroscopic signature is the disappearance or significant shift of the C=C stretching vibration of the allyl group upon complexation, indicating the involvement of the double bond in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights into the structure and bonding of these complexes in solution. nih.govnih.gov Changes in the chemical shifts of the protons on the pyridine ring and the allyl group can confirm the coordination to the metal center.

Table 1: Spectroscopic Data for this compound Metal Complexes

| Metal Complex | Spectroscopic Technique | Key Observation | Reference |

| Pt(II)-2-allylpyridine | IR Spectroscopy | Disappearance of C=C stretch | researchgate.net |

| Cu(I)-2-allylpyridine | IR Spectroscopy | Disappearance of C=C stretch | researchgate.net |

| Pt(II)-nitropyrazole | 1H & 195Pt NMR | Characterization of isomers | nih.gov |

Development of this compound-Based Ligands in Organometallic Chemistry

The versatile structure of this compound has served as a foundation for the design and synthesis of more complex and tailored ligands for organometallic chemistry.

Design of P,N-Bridging and Hybrid Ligands

Researchers have incorporated the this compound framework into larger, hybrid ligand systems, such as P,N-bridging ligands. rsc.orgnih.gov These ligands combine the pyridyl nitrogen donor with a phosphorus donor atom, creating a bidentate or polydentate ligand with tunable electronic and steric properties. The synthesis of these hybrid ligands often involves the reaction of a functionalized pyridine derivative with a phosphine-containing reagent. nih.govd-nb.info These P,N ligands have shown promise in various catalytic applications. rsc.org

Organometallic Complexes with η2(N,C)-Coordination

In certain organometallic complexes, this compound and its derivatives can exhibit an η2(N,C)-coordination mode. researchgate.net This involves the coordination of the nitrogen atom and a carbon atom from the allyl group to the metal center, forming a cyclometalated ring. This type of coordination has been observed in complexes of various transition metals and can influence the reactivity and catalytic activity of the metal center. The formation of these complexes can sometimes involve the activation of a C-H bond. researchgate.net

Integration of this compound in Coordination Polymers

The exploration of this compound as a ligand in the construction of coordination polymers—crystalline materials formed by the self-assembly of metal ions and organic bridging ligands—is a subject of scientific inquiry. ajol.infonih.gov The unique structural feature of this compound, possessing both a pyridine nitrogen atom and an allyl group, presents the potential for versatile coordination behaviors.

Early research into the coordination chemistry of this compound laid the foundational understanding of its interaction with metal centers. A seminal study in 1964 reported the synthesis of 1:1 complexes with various metal ions, including copper(I), silver(I), and platinum(II). researchgate.netacs.org Spectroscopic analysis, particularly infrared spectroscopy, suggested that this compound functions as a chelating ligand, coordinating to the metal center through both the pyridine nitrogen and the olefinic double bond of the allyl group. researchgate.net This bidentate coordination is a significant characteristic, as it can influence the geometry and stability of the resulting metal complex.

Further investigations into the coordination of this compound with other transition metals, such as ruthenium, have also demonstrated its role as a chelating N- and O-donor ligand in the formation of discrete mononuclear complexes. acs.org These studies have been instrumental in characterizing the fundamental coordination modes of this compound.

Despite the established ability of this compound to coordinate with various metal ions in a chelating fashion, its application as a bridging ligand to form extended one-, two-, or three-dimensional coordination polymers is not well-documented in the scientific literature. Extensive searches for crystalline coordination polymers or metal-organic frameworks (MOFs) that incorporate this compound as a primary building block have not yielded specific examples of such structures.

While the broader class of pyridine-based ligands is extensively used in the synthesis of coordination polymers, the specific use of this compound for this purpose appears to be an underexplored area of research. nih.govrsc.orgrsc.orgmdpi.commdpi.com The potential for the allyl group to participate in further reactions or to influence the packing of polymeric structures remains a topic for future investigation. The steric and electronic properties of the allyl group may present unique challenges or opportunities in the design and synthesis of novel coordination polymers.

The following table summarizes the known metal complexes of this compound based on available research.

| Metal Ion | Complex Stoichiometry (Ligand:Metal) | Coordination Mode | Reference |

| Copper(I) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |

| Silver(I) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |

| Platinum(II) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |

| Ruthenium(II) | 1:1 | Chelating (N, C=C) | acs.org |

Table 1. Confirmed Metal Complexes of this compound.

Catalytic Applications and Design Considerations for 2 Allylpyridine Derived Catalysts

Role of 2-Allylpyridine as a Ligand in Homogeneous Catalysis

This compound serves as a versatile ligand in homogeneous catalysis, participating in a variety of important chemical transformations. Its unique structure, which combines a coordinating pyridine (B92270) ring with a reactive allyl group, allows for diverse applications in catalyst design.

In the realm of palladium-catalyzed reactions, ligands derived from pyridine play a crucial role. While direct use of this compound as a primary ligand is less common, its derivatives are instrumental. Chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from pyridyl alcohols, have been successfully employed in palladium-catalyzed allylic alkylations. For instance, in the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, the stereochemical outcome is influenced by the ligand's structure. The sense of chiral induction with phosphinite ligands, for example, is determined by the absolute configuration of the original carbinol carbon.

Furthermore, the development of catalyst systems for challenging cross-coupling reactions often relies on sophisticated ligand design. For the amidation of five-membered heterocyclic bromides, which are known to be difficult substrates, a bulky biaryl phosphine (B1218219) ligand has proven effective. nih.gov This highlights the importance of sterically demanding and electron-rich ligands in promoting these transformations. nih.gov While not directly this compound, the principles of using substituted pyridines as part of the ligand scaffold are well-established. researchgate.net The pyridine moiety can influence the electronic properties and stability of the palladium catalyst. nih.gov

Research has shown that for many palladium-catalyzed C-N cross-coupling reactions, a limited number of well-designed ligands can provide broad scope and high efficiency. rsc.org Ligands like BrettPhos and RuPhos have demonstrated wide applicability with functionalized aryl and heteroaryl partners. rsc.org This underscores the modular and tunable nature of pyridine-containing ligands in catalyst development. nih.gov

| Reaction Type | Ligand Type | Substrates | Key Finding | Reference |

| Allylic Alkylation | Chiral pyridyl phosphinite | 1,3-diphenyl-2-propenyl acetate, dimethyl malonate | Sense of chiral induction determined by ligand's absolute configuration. | |

| Amidation | Bulky biaryl phosphine | Five-membered heterocyclic bromides, amides | Sterically demanding, electron-rich ligand promotes difficult couplings. nih.gov | nih.gov |

| C-N Cross-Coupling | BrettPhos, RuPhos | Functionalized aryl/heteroaryl halides, amines | Two ligands suffice for a wide scope of reactions. rsc.org | rsc.org |

Hydrogenation is a fundamental chemical reaction that reduces double and triple bonds in hydrocarbons, typically using a catalyst. wikipedia.org While heterogeneous catalysts like platinum, palladium, and nickel are common, homogeneous catalysts offer advantages in terms of selectivity. wikipedia.orglibretexts.org In homogeneous hydrogenation, a metal complex, often containing specific ligands, activates both the hydrogen and the substrate. wikipedia.org

The pyridine moiety is a key component in various ligands used for hydrogenation. For instance, cobalt(II) pincer ligand complexes have been used for the transfer hydrogenation of various olefins using isopropanol (B130326) as a hydrogen source. nih.gov These pincer ligands often feature a central aromatic ring, which can be a pyridine, providing a stable and predictable coordination environment. nih.gov

In the context of asymmetric hydrogenation, chiral ligands are essential for achieving high enantioselectivity. wikipedia.org The design of these ligands is critical, and pyridine-containing structures are prevalent. An early example of this is the rhodium-catalyzed hydrogenation of enamides to produce L-DOPA, which utilized chiral diphosphine ligands. wikipedia.org The development of chiral pyridine-containing ligands remains an active area of research to improve the efficiency and selectivity of hydrogenation reactions for producing valuable chiral molecules.

| Catalyst Type | Hydrogen Source | Substrate Type | Key Feature | Reference |

| Platinum, Palladium, Nickel | Molecular Hydrogen (H₂) | Alkenes, Alkynes | Heterogeneous catalysis for full saturation. wikipedia.orglibretexts.org | wikipedia.orglibretexts.org |

| Lindlar's Catalyst | Molecular Hydrogen (H₂) | Alkynes | Produces cis-alkenes. libretexts.org | libretexts.org |

| Sodium in Ammonia | --- | Alkynes | Produces trans-alkenes. libretexts.org | libretexts.org |

| Cobalt(II) Pincer Complex | Isopropanol | Olefins | Efficient for transfer hydrogenation. nih.gov | nih.gov |

| Rhodium with Chiral Ligands | Molecular Hydrogen (H₂) | Prochiral Substrates | Enables asymmetric hydrogenation. wikipedia.org | wikipedia.org |

Palladium-Catalyzed Reactions

Organocatalytic Activation and Transformation Mechanisms

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. This compound and related structures can be involved in organocatalytic transformations through various activation modes.

A notable mechanism involves the generation of pyridinyl radicals. nih.gov In a photochemical method for the functionalization of pyridines, a dithiophosphoric acid acts as a multi-functional catalyst. nih.gov It first protonates the pyridine, then acts as a single-electron transfer reductant to form a pyridinyl radical, and finally abstracts a hydrogen atom from an allylic C-H bond. nih.gov The resulting pyridinyl and allylic radicals then couple with high regioselectivity. nih.gov This approach offers a distinct pathway for pyridine functionalization compared to classical methods. nih.gov

Another strategy involves the activation of substrates through the formation of iminium or enamine intermediates. mdpi.com While not directly involving this compound as the catalyst, the principles are applicable to reactions where a pyridine derivative might be a substrate or part of a more complex catalytic system. For example, in synergistic catalysis, a palladium catalyst and an amine co-catalyst can work together to enable transformations that are not possible with either catalyst alone. mdpi.com

Furthermore, Brønsted acid catalysis can be used for intramolecular enantioselective S_N2' reactions, where dual activation of the substrate is operative. nih.gov This metal-free allylic alkylation provides access to important heterocyclic structures like 2-vinylpyrrolidines. nih.gov

Catalyst Development for Heterocycle Synthesis

The synthesis of heterocyclic compounds is of great importance in medicinal chemistry and materials science. numberanalytics.commdpi.com Catalyst development for the efficient construction of these rings is a major focus of research.

Metal-catalyzed cyclization reactions are a powerful method for building heterocyclic rings. mdpi.com Transition metal complexes can activate and functionalize substrates to facilitate the formation of various nitrogen-containing heterocycles, including pyridines, imidazoles, and indoles. mdpi.com For example, copper-catalyzed reactions of acetophenones with 1,3-diaminopropane (B46017) provide a direct route to 2-arylpyridines. organic-chemistry.org Similarly, ruthenium-catalyzed oxidative annulation of ketimines with alkynes can yield 1-methylene-1,2-dihydroisoquinolines. dovepress.com

The development of new ligands is crucial for advancing these synthetic methods. For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, synthesized from 2-aminopyridine (B139424), have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net These ligands demonstrate the utility of building complex heterocyclic structures that can then serve as effective ligands in other catalytic transformations.

Flow chemistry and photocatalysis are also emerging as sustainable and efficient techniques for heterocycle synthesis. numberanalytics.com These methods offer advantages such as improved reaction control, reduced waste, and the ability to use light as an energy source. numberanalytics.com

Chiral Ligand Design for Asymmetric Catalysis

The design of chiral ligands is at the heart of asymmetric catalysis, aiming to control the stereochemical outcome of a reaction. nih.govnih.gov Pyridine-containing scaffolds are a prominent feature in many successful chiral ligands. nih.gov

A key challenge in ligand design is to balance steric and electronic properties to achieve both high reactivity and high enantioselectivity. nih.gov One successful approach involves creating a rigid and tunable chiral pyridine unit (CPU). nih.gov A CPU with a fused-ring framework and a spirocyclic ketal side wall can minimize steric hindrance near the coordinating nitrogen atom while allowing for tuning of the peripheral environment. nih.gov This "double-layer control" concept has led to the development of highly effective chiral 2,2'-bipyridine (B1663995) ligands for nickel- and iridium-catalyzed reactions. nih.gov

The modular synthesis of chiral ligands allows for the systematic variation of their structure. For example, chiral pyridyl alcohols can be used as building blocks to create a variety of C₂-symmetric 2,2'-bipyridines and other ligands. These ligands have been successfully applied in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) and in palladium-catalyzed allylic alkylations.

The principle of C₂ symmetry has long been a guiding concept in chiral ligand design, as it can reduce the number of possible diastereomeric transition states and thus enhance enantioselectivity. nih.gov However, non-symmetrical ligands have also proven to be highly effective, sometimes outperforming their C₂-symmetric counterparts. nih.gov The choice between a symmetric and a non-symmetric ligand often depends on the specific reaction mechanism. nih.gov

Applications of 2 Allylpyridine in Advanced Materials Science

Polymeric Materials Incorporating 2-Allylpyridine

The dual functionality of this compound allows for its use as a monomer in polymerization reactions, leading to the creation of polymers with unique characteristics.

Synthesis of Polymers using this compound as a Monomer

The synthesis of polymers using this compound as a monomer can be achieved through various polymerization techniques. The choice of method depends on the desired polymer architecture and properties. Controlled "living" polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are particularly advantageous. nih.govsigmaaldrich.com These techniques allow for precise control over molecular weight, polydispersity, and the incorporation of functional groups. nih.govsigmaaldrich.com

The polymerization process involves the reaction of the allyl group of the this compound monomer, leading to the formation of a long polymer chain. libretexts.org The pyridine (B92270) ring remains as a pendant group along the polymer backbone, providing sites for further functionalization or coordination with metal ions. The synthesis can be tailored to produce different types of polymers, including homopolymers, copolymers, and block copolymers. researchgate.net

| Polymerization Technique | Key Advantages | Resulting Polymer Architectures |

| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and architecture. nih.gov | Well-defined homopolymers, block copolymers, star polymers. nih.gov |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Applicable to a wide range of functional monomers. nih.gov | Polymers with complex architectures and functionalities. nih.gov |

| Cationic Polymerization | Suitable for monomers with cation-stabilizing groups. libretexts.org | Linear or branched polymers. |

| Anionic Polymerization | Produces highly isotactic polymers with high crystallinity. libretexts.org | Block copolymers. libretexts.org |

This table summarizes various polymerization techniques that can be employed for the synthesis of polymers using monomers like this compound, highlighting the advantages and potential resulting architectures.

Cross-linked Polyethylene (B3416737) Foam Materials

Cross-linked polyethylene (XLPE) foam is a closed-cell material known for its excellent mechanical properties, chemical resistance, and thermal insulation capabilities. foambymail.comseconrubber.compolycell-korea.com The cross-linking process, which can be achieved chemically or physically, enhances the durability, tensile strength, and thermal stability of the polyethylene. atpchem.com While direct incorporation of this compound into the primary XLPE foam structure is not a common industrial practice, the functional pyridine group could theoretically be introduced to the surface of XLPE foams to impart specific properties.

The surface functionalization of XLPE foams could introduce new functionalities. For instance, the pyridine groups could act as binding sites for metal catalysts or as a platform for grafting other functional molecules. This could lead to the development of "smart" foams with applications in catalysis, sensing, or as responsive materials.

Properties of Cross-Linked Polyethylene Foam:

Excellent shock absorption and chemical resistance. seconrubber.com

Fine, uniform, closed-cell structure. polycell-korea.com

Good thermal insulation. polycell-korea.com

High strength-to-weight ratio.

Low water absorption and vapor transmission rate. polycell-korea.com

Hybrid Inorganic-Organic Polymer Systems

Hybrid inorganic-organic polymers combine the distinct properties of both inorganic and organic components into a single material. fraunhofer.dersc.org These systems can be designed at the molecular level to create materials with novel functionalities. google.com The incorporation of this compound into such hybrids can be achieved by utilizing the pyridine ring's ability to coordinate with metal centers in an inorganic network, while the allyl group can participate in organic polymerization.

One approach involves the sol-gel process, where metal alkoxides are hydrolyzed and polycondensed to form an inorganic network. fraunhofer.de If this compound is present, the pyridine nitrogen can coordinate to the metal centers, integrating the organic molecule into the inorganic matrix. Subsequent polymerization of the allyl groups can create an interpenetrating organic polymer network, resulting in a robust hybrid material. These materials can exhibit a combination of properties such as mechanical strength from the inorganic component and flexibility or specific chemical reactivity from the organic polymer. researchgate.net

Light-driven microrobots based on organic semiconductors are an example of the potential of hybrid systems. nih.gov While not specifically mentioning this compound, these systems demonstrate how combining organic polymers with inorganic templates can lead to materials with advanced capabilities. nih.gov

Functional Polymeric Architectures for Specific Applications

Stimulus-responsive polymers, which can change their properties in response to external triggers like pH, temperature, or light, represent a significant area of research. gallei-lab.com The pyridine group in this compound-containing polymers can act as a pH-responsive unit. At low pH, the pyridine nitrogen becomes protonated, leading to changes in the polymer's solubility and conformation. This property can be exploited in applications such as drug delivery systems, where a change in pH triggers the release of a therapeutic agent. mpg.de

Furthermore, the coordinating ability of the pyridine ring can be used to create metallopolymers with interesting catalytic, optical, or electronic properties. By incorporating metal ions into the polymer structure, it is possible to develop materials for applications in catalysis, sensing, and electronics.

Examples of Functional Polymer Architectures:

Medicinal Chemistry and Bioactivity of 2 Allylpyridine Derivatives

2-Allylpyridine as a Synthetic Intermediate for Bioactive Molecules

This compound, a derivative of pyridine (B92270) with an allyl group at the 2-position, serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. ontosight.ai Its unique chemical structure, featuring a reactive allyl group and a pyridine ring, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. ontosight.ai The pyridine nucleus itself is a prominent feature in numerous natural products, including alkaloids like nicotine, and vitamins such as niacin and pyridoxine. nih.gov

The adaptability of this compound and its derivatives as both reactants and foundational structures for chemical alterations has significant implications for medicinal chemistry. enpress-publisher.com The incorporation of a pyridine ring can enhance the pharmacological properties of a molecule, in part due to its basicity and ability to improve aqueous solubility. nih.govmdpi.com For instance, nitropyridines, which can be synthesized from precursors like this compound, are convenient and accessible starting materials for a wide array of mono- and polynuclear heterocyclic systems with diverse biological activities, including antitumor and antiviral properties. mdpi.com The strategic use of this compound in synthesis allows for the creation of novel compounds with potential therapeutic applications. ontosight.aienpress-publisher.com

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this class of compounds. ontosight.ai The versatility of the pyridine scaffold allows for the development of molecules with diverse pharmacological profiles.

Antimicrobial Properties (e.g., Antifungal, Antibacterial)

The pyridine scaffold is a key component in many compounds exhibiting antimicrobial properties. nih.gov Its derivatives have shown promise as both antibacterial and antifungal agents.

Antifungal Activity: Research has demonstrated the antifungal potential of 2-allylphenol (B1664045) derivatives, which share structural similarities with this compound derivatives. mdpi.comnih.govresearchgate.net Studies on Botrytis cinerea, a phytopathogenic fungus, revealed that modifications to the functional groups of 2-allylphenol can significantly enhance its antifungal activity. mdpi.comnih.gov For example, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group led to a dramatic increase in mycelial growth inhibition. mdpi.comnih.gov Some of these derivatives exhibited antifungal activity comparable to or better than commercially available fungicides. mdpi.com The mechanism of action appears to involve the inhibition of both the normal and alternative respiratory pathways of the fungus. mdpi.comnih.gov Furthermore, imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have shown activity against resistant strains of Candida albicans. scirp.org

Antibacterial Activity: Pyridine derivatives have been extensively studied for their antibacterial effects. nih.govnih.gov Several synthesized pyridine compounds have been found to inhibit multidrug-resistant S. aureus (MRSA). nih.gov The antibacterial activity of these derivatives can vary based on the microbial species. nih.gov For example, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.comresearchgate.netnih.gov The structure of the derivative plays a crucial role in its efficacy; for instance, the presence of a cyclohexylamine (B46788) group in one study was linked to its antimicrobial activity. mdpi.com Similarly, pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have demonstrated moderate antibacterial activity against various bacterial species. japsonline.com Hybrid molecules incorporating a pyridine ring, such as sulfaguanidine-pyridine-2-one derivatives, have also shown potent antibacterial activity against multiple pathogens. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Allylphenol Derivatives | Botrytis cinerea | Modification of functional groups significantly increases antifungal activity. | mdpi.comnih.gov |

| Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives | Candida albicans (resistant strain) | Some derivatives showed significant activity with low MIC values. | scirp.org |

| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | High activity against Gram-positive bacteria. | mdpi.comresearchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine and Thieno[2,3-b]pyridine Derivatives | B. subtilis, S. aureus, E. coli | Moderate antibacterial activity observed. | japsonline.com |

| Sulfaguanidine-Pyridine-2-one Hybrids | Various bacterial and fungal pathogens | Potent inhibition of bacterial and fungal growth. | mdpi.com |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Exhibited antibacterial and antibiofilm activities. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity, comparable to linezolid. | frontiersin.org |

Anti-inflammatory and Analgesic Potential

Pyridine derivatives have been identified as promising candidates for the development of anti-inflammatory agents. mdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process. mdpi.comnih.gov

Several studies have synthesized and evaluated pyridine-containing heterocyclic compounds for their anti-inflammatory properties. For example, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed, with one compound showing significant inhibition of ear edema in an in vivo model and dual inhibitory activity against COX-1 and COX-2. rsc.org Similarly, pyrimidine (B1678525) derivatives have demonstrated selective inhibition of COX-2 and antioxidant properties, which contribute to their anti-inflammatory effects. nih.govmdpi.com Hybrid molecules containing a pyridine scaffold have also been investigated. A derivative with a trimethoxy phenyl group attached to the pyridine ring was found to be a potent anti-inflammatory agent. mdpi.com Furthermore, pyrazolopyridine derivatives synthesized from curcumin (B1669340) analogues have shown good anti-inflammatory activities. fip.org

Anticancer Activity and Related Therapeutic Development

The pyridine scaffold is a common feature in many anticancer drugs, and its derivatives continue to be a major focus of cancer research. mdpi.comnih.gov Non-fused pyridines are recognized as important building blocks for the development of new anticancer agents. mdpi.com

Derivatives of pyridine have shown cytotoxic activity against a variety of cancer cell lines. For instance, novel pyranopyridine derivatives exhibited potent anticancer activity against human liver, breast, and colorectal carcinoma cell lines, with some compounds being more effective than the reference drug doxorubicin. researchgate.net Similarly, a series of pyridine, pyrane, and pyrimidine derivatives demonstrated significant in vitro antitumor activities against 59 different human tumor cell lines, including leukemia, melanoma, and lung cancer. nih.gov

The mechanism of action for these anticancer effects can vary. Thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors, inducing cell cycle arrest and cell death in cancer cells. mdpi.com Pyridine-urea hybrid compounds have been designed as VEGFR2 inhibitors, a key target in angiogenesis. mdpi.com Other pyridine-fused heterocyclic rings like imidazopyridine and pyrazolopyridines have also shown promise as anticancer agents. nih.gov The development of these compounds often involves strategies like molecular hybridization to enhance selectivity and reduce side effects. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Pyranopyridine Derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Not specified | researchgate.net |

| Pyridine, Pyrane, and Pyrimidine Derivatives | 59 human tumor cell lines | Not specified | nih.gov |

| Thieno[2,3-c]pyridine Derivatives | HSC3, T47D, RKO | Hsp90 inhibition, G2 phase arrest | mdpi.com |

| Pyridine-Urea Hybrids | MCF7, HCT116 | VEGFR2 inhibition | mdpi.com |

| Pyrrolidone Derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (lung cancer) | Not specified | mdpi.com |

Antioxidant, Antiglycation, Antiviral, and Anticonvulsant Effects

Antioxidant Activity: Many pyridine derivatives have demonstrated significant antioxidant properties. Dihydropyridine (B1217469) derivatives, which are structurally related to the biological reducing agent NADH, have been evaluated for their ability to scavenge free radicals. gavinpublishers.com Studies have shown that the presence of electron-donating groups on the aromatic ring of these compounds enhances their antioxidant activity. gavinpublishers.com Pyridine-based chalcones have also been synthesized and evaluated, with some derivatives showing potent antioxidant activity in various assays. nih.gov The antioxidant properties of these compounds are often linked to their anti-inflammatory effects. mdpi.com

Antiviral Activity: The pyridine scaffold is present in several antiviral drugs. nih.gov For example, certain 2-pyridinone derivatives have been synthesized and evaluated as HIV-1 specific reverse transcriptase inhibitors. nih.gov

Anticonvulsant Activity: Pyrrolidine derivatives, which can be conceptually linked to the broader class of nitrogen-containing heterocycles that includes pyridine, have been noted for their anticonvulsant properties. nih.gov

Drug Discovery and Development Featuring Pyridine Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgrsc.org This versatility has made it a cornerstone in the design and discovery of new drugs. enpress-publisher.comnih.gov

The adaptability of the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. rsc.org This has led to the development of a wide range of FDA-approved drugs containing a pyridine moiety for treating various diseases, including infectious diseases, inflammation, and cancer. nih.govrsc.org

Modern drug discovery often employs strategies like molecular hybridization, where the pyridine scaffold is combined with other pharmacophoric moieties to create hybrid molecules with improved activity, selectivity, and pharmacokinetic profiles. mdpi.com The use of computational tools, such as molecular docking, further aids in the rational design of new pyridine-based drug candidates. fip.orgmdpi.com The continuous exploration of pyridine and its derivatives in drug discovery is expected to yield a larger share of novel therapeutic agents in the coming years. rsc.orgrsc.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Mass Spectrometry for Structural Elucidation of 2-Allylpyridine and its Complexes

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound and its complexes. mdpi.com In electron-ionization mass spectrometry, the fragmentation pattern of this compound and its metal complexes provides valuable information about their composition and bonding. ysu.edu The technique can distinguish between different compounds in a mixture when coupled with separation methods like gas chromatography. whitman.edu

Tandem mass spectrometry (MS/MS) offers more detailed structural information by fragmenting selected precursor ions to analyze their constituent parts. mdpi.comlcms.cz This is particularly useful for characterizing the structure of complex molecules and reaction products. rfi.ac.ukpsu.edu High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy, further aiding in its identification. mdpi.com

Table 1: Key Mass Spectrometry Techniques for this compound Analysis

| Technique | Information Provided | Reference |

|---|---|---|

| Electron-Ionization Mass Spectrometry | Molecular weight and fragmentation patterns of this compound and its salts/complexes. | ysu.edu |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through fragmentation of selected ions. | mdpi.comlcms.cz |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | mdpi.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the chemical bonds and functional groups within this compound. fiveable.mestellarnet.us

IR and Raman spectra provide a molecular "fingerprint" by detecting the characteristic vibrational frequencies of different bonds. solubilityofthings.commegalecture.com For this compound, these techniques can identify the vibrations associated with the pyridine (B92270) ring and the allyl group.

The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. uc.edulibretexts.org The allyl group shows distinctive C-H stretching frequencies for the sp² and sp³ hybridized carbons, as well as a C=C stretching vibration around 1640 cm⁻¹. uc.edulibretexts.org

Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. fiveable.me The position, intensity, and number of Raman-active modes can be used to determine molecular symmetry and bond strengths. fiveable.mestellarnet.us

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | uc.edulibretexts.org |

| C=C and C=N Stretch | 1400 - 1600 | uc.eduresearchgate.net | |

| Allyl Group | =C-H Stretch | 3020 - 3100 | libretexts.org |

| Alkyl C-H Stretch | 2850 - 3000 | uc.edulibretexts.org |

This is an interactive table. Click on the headers to sort.

The ability of IR and Raman spectroscopy to provide real-time data makes them invaluable for monitoring the progress of chemical reactions involving this compound. solubilityofthings.comrsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks, chemists can gain insights into reaction kinetics and mechanisms. solubilityofthings.comanton-paar.com For instance, changes in the vibrational bands of the allyl group or the pyridine ring can indicate their participation in a reaction.

Raman spectroscopy is also employed to study the interaction of this compound with surfaces, such as in catalysis or on electrodes. dbc.wroc.plresearchgate.net Surface-enhanced Raman spectroscopy (SERS) can significantly amplify the signal of adsorbed molecules, providing detailed information about their orientation and bonding to the surface. libretexts.org

Elucidation of Chemical Bonds and Functional Groups

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the pyridine ring and n-π* transitions involving the nitrogen lone pair. The position and intensity of these absorptions can be influenced by the solvent and by complexation with metal ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of this compound in solution. organicchemistrydata.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the pyridine ring and the allyl group. The chemical shifts and coupling constants of these protons provide information about their connectivity and spatial relationships.

The ¹³C NMR spectrum gives direct insight into the carbon skeleton of the molecule, with each unique carbon atom producing a separate signal. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.

Advanced NMR techniques, such as 2D-EXSY, can be used to study dynamic processes like conformational isomerism. rsc.org For molecules with restricted bond rotation, NMR can reveal the presence of different conformers and the energy barriers for their interconversion. copernicus.org The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation of molecules. organicchemistrydata.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 1,2-dichloroethane |

| 1,3-dibromopropane |

| Methanol (B129727) |

| Methane |

| Acetic anhydride |